Ethyl 4-(2-(dimethylamino)phenyl)butanoate
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 4-[2-(dimethylamino)phenyl]butanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)11-7-9-12-8-5-6-10-13(12)15(2)3/h5-6,8,10H,4,7,9,11H2,1-3H3 |
InChI Key |
IUZKVKRDUKGHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC=C1N(C)C |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(2-(dimethylamino)phenyl)butanoate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
This compound interacts with various biomolecules, influencing enzymatic activity and cellular functions. Notably, it acts as an inhibitor of histone deacetylases (HDACs) , which play a crucial role in gene expression regulation. This inhibition can lead to altered cell signaling pathways and metabolic processes, making it a potential candidate for cancer therapy and other diseases associated with dysregulated gene expression.
Cellular Effects
The compound has demonstrated significant effects on different cell types:
- Apoptosis Induction : this compound can induce apoptosis in cancer cell lines by activating pro-apoptotic signaling pathways. This effect has been observed in various studies where the compound was tested against multiple tumor cell lines.
- Anti-inflammatory Properties : At low doses, it exhibits anti-inflammatory effects, potentially beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, which could be relevant in neurodegenerative disorders.
The molecular mechanism involves several key processes:
- Binding to Biomolecules : The compound binds to specific targets such as HDACs, inhibiting their activity and leading to changes in gene expression patterns.
- Metabolic Pathways : this compound is metabolized into butyrate, a short-chain fatty acid that has known health benefits including anti-inflammatory effects and modulation of gut microbiota.
Case Studies and Experimental Data
-
Stability and Dosage Effects :
- Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over time. The dosage significantly affects its efficacy; lower doses are associated with beneficial effects while higher doses may lead to cytotoxicity.
- Cell Line Studies :
-
Comparative Analysis :
- A comparative study of similar compounds revealed that modifications in the dimethylamino group can enhance solubility and bioavailability, impacting the overall biological activity of the compound.
Summary Table of Biological Activities
Comparison with Similar Compounds
The following analysis compares Ethyl 4-(2-(dimethylamino)phenyl)butanoate with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications.
Structural Analogs
Key Observations :
- Substituent Effects: The dimethylamino group on aromatic esters (e.g., benzoate vs. butanoate) significantly enhances electron donation, accelerating polymerization kinetics. Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin systems due to its aromatic stabilization and stronger electron-donating capacity .
Reactivity in Polymerization
Ethyl 4-(dimethylamino)benzoate achieves a degree of conversion (DC) of ~75% in resin cements, whereas 2-(dimethylamino)ethyl methacrylate requires additives like diphenyliodonium hexafluorophosphate (DPI) to reach comparable DC values . This highlights the superior inherent reactivity of dimethylamino-substituted aromatic esters. For this compound, analogous behavior is expected, though its longer alkyl chain might reduce steric hindrance, further optimizing interactions with initiators.
Physical and Chemical Properties
- Thermal Stability: Aromatic dimethylamino esters (e.g., benzoate derivatives) exhibit higher thermal stability than aliphatic analogs due to resonance stabilization of the aryl group .
- Solubility: Butanoate esters generally have better solubility in organic solvents compared to benzoates, which could broaden their utility in industrial formulations .
Q & A
Q. What synthetic methodologies are recommended for Ethyl 4-(2-(dimethylamino)phenyl)butanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 4-(2-(dimethylamino)phenyl)butanoic acid with ethanol under acid catalysis. Optimization includes:
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalyst Selection : Use sulfuric acid (0.5–1.0 mol%) for efficient esterification .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Confirm yield via HPLC (C18 column, acetonitrile/water mobile phase) .
Table 1 : Comparative Yields Under Different Catalysts
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 70 | 82 | 97 |
| p-TsOH | 70 | 78 | 95 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) identifies ester protons (δ 4.1–4.3 ppm, quartet) and dimethylamino group (δ 2.2–2.4 ppm, singlet). ¹³C NMR confirms carbonyl resonance at ~170 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~263.3 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
Q. How does the dimethylamino group influence solubility and reactivity in this compound?
- Methodological Answer : The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its electron-donating nature. Reactivity studies suggest:
- Nucleophilic Substitution : The aromatic ring’s electron density increases, favoring electrophilic attacks at the para position .
- pH Sensitivity : Protonation of the dimethylamino group (pKa ~8–9) alters solubility in aqueous buffers, critical for biological assays .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A) and dopamine (D₂) receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
- Neuronal Cell Lines : Use SH-SY5Y cells to assess neuroprotective effects against oxidative stress (e.g., H₂O₂-induced apoptosis) via MTT assay .
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in primary neurons to study neuromodulatory activity .
Q. How can computational modeling predict the compound’s interaction with neuronal receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to 5-HT₂A (PDB ID: 6A94). Focus on hydrogen bonding with Ser159 and hydrophobic interactions with Phe234 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) .
Table 2 : Predicted Binding Affinities for Analogous Compounds
| Compound | ΔG (kcal/mol) | Target Receptor |
|---|---|---|
| This compound | -9.2 | 5-HT₂A |
| Ethyl 4-(4-methoxyphenyl)butanoate | -7.8 | D₂ |
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays) using standardized protocols (e.g., fixed ATP concentration in kinase assays) .
- Experimental Replication : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Structural Confirmation : Verify compound integrity via LC-MS post-assay to rule out degradation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
